3-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine
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Overview
Description
3-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine is an organic compound that belongs to the class of n-arylpiperazines These compounds are characterized by a piperazine ring where the nitrogen atom carries an aryl group
Preparation Methods
The synthesis of 3-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-(6-nitro-pyridin-3-yl)piperazine-1-carboxylate with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. This reaction yields tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which can then be further reacted to form the desired compound .
Chemical Reactions Analysis
3-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may act on DNA ligase, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, the compound can interfere with the replication process of certain microorganisms, making it a potential antimicrobial agent .
Comparison with Similar Compounds
3-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine can be compared with other similar compounds such as:
7-amino-2-tert-butyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidine-6-carboxamide: This compound also contains a piperazine ring and exhibits similar biological activities.
2,6-Di-tert-butyl-4-methylpyridine: Another compound with a tert-butyl group, used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-16(2,3)13-5-6-14(20-19-13)21-9-11-22(12-10-21)15-17-7-4-8-18-15/h4-8H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJQUJWDEYBHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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